Bis(ethylenediamine)dioxorhenium(V)

Radiopharmaceutical Chemistry Electrochemistry Stability

Bis(ethylenediamine)dioxorhenium(V) (commonly isolated as the chloride salt, [ReO₂(en)₂]Cl) is a prototypical trans‑dioxorhenium(V) coordination compound. The cation features a linear O=Re=O core with two bidentate ethylenediamine (en) ligands occupying the equatorial plane, giving a D₄ₕ‑symmetric geometry.

Molecular Formula C4H17ClN4O2Re
Molecular Weight 374.86 g/mol
Cat. No. B12058105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(ethylenediamine)dioxorhenium(V)
Molecular FormulaC4H17ClN4O2Re
Molecular Weight374.86 g/mol
Structural Identifiers
SMILESC(CN)N.C(CN)N.O=[Re]=O.Cl
InChIInChI=1S/2C2H8N2.ClH.2O.Re/c2*3-1-2-4;;;;/h2*1-4H2;1H;;;
InChIKeyQFXRICHTQGYEEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(ethylenediamine)dioxorhenium(V) — A Stable trans-Dioxorhenium(V) Cation for Redox and Spectroscopic Research


Bis(ethylenediamine)dioxorhenium(V) (commonly isolated as the chloride salt, [ReO₂(en)₂]Cl) is a prototypical trans‑dioxorhenium(V) coordination compound. The cation features a linear O=Re=O core with two bidentate ethylenediamine (en) ligands occupying the equatorial plane, giving a D₄ₕ‑symmetric geometry [1]. The Re=O bond length is consistently 1.765–1.772 Å across multiple structural determinations, with negligible variation regardless of the ancillary ligand identity [2]. This complex serves as a foundational member of the [ReVO₂(L)₄]⁺ family and is widely used in mechanistic, electrochemical, and photophysical investigations of metal‑oxo multiple bonding [3].

Why Bis(ethylenediamine)dioxorhenium(V) Cannot Be Replaced by Other trans‑Dioxo Complexes — Comparative Stability, Redox Properties, and Synthetic Accessibility


Although the [ReVO₂(L)₄]⁺ motif is shared across a range of amine and pyridine ligands, key performance attributes — including thermodynamic stability toward protonation, electrochemical reversibility, synthetic yield, and ready commercial availability at high purity — vary sharply among in‑class compounds [1]. The technetium(V) analogue [TcO₂(en)₂]⁺ decomposes readily when protonated, whereas the rhenium complex remains intact [2]. Even among rhenium congeners, the ethylenediamine derivative offers a distinct combination of rapid, high‑yield synthesis (90 % in <15 min) and a well‑characterized irreversible reduction at −1.5 V (SCE) that shifts anodically by ~1 V upon protonation — an electrochemical fingerprint not replicated by pyridine‑based analogues [3]. These differences directly affect experimental reproducibility and ligand‑exchange strategies, making blind interchange of [ReO₂(en)₂]⁺ with other trans‑dioxo complexes a significant scientific risk.

Quantitative Evidence Guide: Bis(ethylenediamine)dioxorhenium(V) vs. Technetium(V) and Rhenium(V) Analogues


Protonated-State Stability: [ReO₂(en)₂]⁺ vs. [TcO₂(en)₂]⁺ — The Re Complex Survives Where the Tc Analogue Decomposes

Cyclic voltammetry studies across multiple pH values reveal a critical stability bifurcation: [ReO₂(en)₂]⁺ remains thermodynamically stable even in its protonated form, whereas the analogous [TcO₂(en)₂]⁺ complex loses stability upon protonation and decomposes easily to [TcO(OH)(en)₂]²⁺. This differential behavior is observed directly by cyclic voltammetry on glassy carbon electrodes in aqueous buffer systems [1]. For procurement decisions in radiopharmaceutical or aqueous redox research, this means the Re complex tolerates a wider pH operating window without structural degradation.

Radiopharmaceutical Chemistry Electrochemistry Stability

Electrochemical Kinetic Distinction: First-Order Decay Rate of Re(IV) Transient — en vs. pn (1,3-Diaminopropane) Ligand

Pulse radiolysis experiments generate transient d³‑Re(IV) species from [Re(L)₂O₂]⁺. With L = ethylenediamine (en), the Re(IV) intermediate decays by first‑order kinetics with a rate constant of 6 × 10³ s⁻¹, whereas the 1,3‑diaminopropane (pn) analogue decays faster at 9 × 10³ s⁻¹ — a 1.5‑fold rate enhancement [1]. The slower decay of the en‑derived intermediate implies greater kinetic persistence of the reduced form, which can influence reactivity in catalytic cycles and mechanistic studies.

Pulse Radiolysis Electrochemical Kinetics Transient Intermediates

Synthesis Yield and Speed: [ReO₂(en)₂]I Achieves 90% in <15 Minutes vs. 50–85% for Pyridine Analogues

The iodide salt [ReO₂(en)₂]I is obtained in 90 % yield from ReO₂(PPh₃)₂I and ethylenediamine in less than 15 minutes at room temperature [1]. In contrast, analogous pyridine‑based complexes [ReO₂L₄]I require refluxing methanol with 12–50 equivalents of electron‑rich pyridines, yielding only 50–85 % [1]. The en‑based synthesis is operationally simpler, requires no heating, and proceeds to completion rapidly, translating into lower solvent and energy costs for multi‑gram preparations.

Synthetic Chemistry Complex Synthesis Ligand Exchange

Re=O Bond‑Length Invariance Across Ancillary Ligands — en, py, and 1‑Methylimidazole Complexes All Show 1.765 Å

High‑precision crystal‑structure redeterminations show that the Re=O bond length in trans‑dioxorhenium(V) complexes with ethylenediamine, pyridine, and 1‑methylimidazole ancillary ligands is virtually identical at 1.765 Å, varying by only 0.001 Å across the series [1]. This invariance demonstrates that the O=Re=O core is electronically insulated from the equatorial ligand identity, making [ReO₂(en)₂]⁺ a structurally faithful and ligand‑independent model for Re–oxo multiple bonding studies.

X‑ray Crystallography Bond Length Structural Chemistry

Commercial Purity Range: 99.8% to 99.999% (Trace Metals Basis) Enabled by Crystallinity of the Chloride Salt

Bis(ethylenediamine)dioxorhenium(V) chloride is commercially available at 99.8% trace metals basis from major suppliers (Sigma‑Aldrich Catalog No. 574821) and at 99.999% (5N) purity from American Elements [1]. This multi‑source, high‑purity supply chain is facilitated by the robust crystallinity of the chloride salt, which is readily purified by recrystallization. Many competing trans‑dioxorhenium(V) complexes with bulkier or less crystalline counterion/solvate combinations lack a comparable purity specification or are not routinely stocked.

Commercial Availability Purity Procurement

Protonation‑Induced Redox Shift: [ReO₂(en)₂]⁺ Reduction Potential Shifts Anodically by ~1 V — A Property Absent in Pyridine Analogues

In neutral or basic aqueous solution, [ReO₂(en)₂]⁺ is reduced irreversibly near −1.5 V (SCE). Upon protonation, the reduction potential shifts anodically by approximately +1 V [1]. This large proton‑coupled redox modulation is characteristic of the ethylenediamine system and is not observed to the same extent in pyridine‑based analogues, where the Re(VI)/Re(V) couple is linearly dependent on pyridine basicity (E = 0.96 + σ·pKₐ) and protonation at the amine ligands is not relevant [2]. The en complex thus offers a unique proton‑switchable redox handle for electrocatalytic or sensing applications.

Voltammetry Proton‑Coupled Electron Transfer Electroanalysis

Best-Fit Application Scenarios for Bis(ethylenediamine)dioxorhenium(V) Based on Quantitative Evidence


pH‑Dependent Electrocatalysis and Proton‑Coupled Electron‑Transfer (PCET) Studies

The ~1 V anodic shift in reduction potential upon protonation of [ReO₂(en)₂]⁺ (Evidence Item 6) makes this complex an ideal platform for investigating PCET mechanisms. Researchers can exploit the ethylenediamine NH protons as tunable redox modulators, a capability not available in pyridine‑based dioxorhenium(V) complexes . Experimental designs studying pH‑gated electron transfer or proton‑switchable catalysis should prioritize this complex.

Rhenium‑99m/¹⁸⁸Re Radiopharmaceutical Model Chemistry Requiring Aqueous Stability

The superior protonated‑state stability of [ReO₂(en)₂]⁺ relative to its technetium analogue (Evidence Item 1) directly supports its use as a non‑radioactive rhenium surrogate for ⁹⁹ᵐTc/¹⁸⁸Re radiopharmaceutical development. Unlike [TcO₂(en)₂]⁺, which decomposes upon protonation, the Re complex remains intact across a broad pH range, enabling room‑temperature aqueous handling without radiolysis complications .

Time‑Resolved Pulse Radiolysis and Transient Intermediate Spectroscopy

The slower first‑order decay of the Re(IV) transient derived from [ReO₂(en)₂]⁺ (kd = 6 × 10³ s⁻¹) compared to the pn analogue (9 × 10³ s⁻¹) (Evidence Item 2) provides a longer observation window for time‑resolved UV‑vis or EPR spectroscopy. Pulse radiolysis facilities studying d³‑Re(IV) intermediates should select the en complex for experiments where extended transient lifetimes improve signal‑to‑noise .

High‑Purity Precursor for Re–Oxo Materials and Heterogeneous Catalyst Synthesis

The commercial availability of [ReO₂(en)₂]Cl at 99.8–99.999% trace metals purity (Evidence Item 5) combined with its 90% synthetic yield (Evidence Item 3) makes it the preferred rhenium(V) precursor for preparing phase‑pure Re‑oxide materials and supported rhenium catalysts. The high purity minimizes metal‑contaminant interference in catalytic performance metrics, a critical factor in reproducible heterogeneous catalysis research .

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